(2S)-2-methylhexanoic acid
Overview
Description
(2S)-2-Methylhexanoic acid is a chiral carboxylic acid with the molecular formula C7H14O2 It is characterized by the presence of a methyl group attached to the second carbon of a hexanoic acid chain, with the configuration of the chiral center being in the S-configuration
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as caprylic acid, have been found to interact with enzymes like serine hydroxymethyl transferase . This enzyme plays a crucial role in various metabolic processes, including the conversion of serine to glycine.
Mode of Action
Based on the interaction of similar compounds with their targets, it can be inferred that (2s)-2-methylhexanoic acid might interact with its target enzyme, potentially altering its activity and affecting downstream metabolic processes .
Biochemical Pathways
It’s plausible that this compound could influence pathways involving its target enzyme, potentially affecting processes such as amino acid metabolism .
Pharmacokinetics
Similar compounds, like nsaids, are known to be mainly administered orally, absorbed extensively, metabolized via phase-1 and phase-2 metabolic reactions, and excreted into urine or bile .
Result of Action
Given its potential interaction with enzymes like serine hydroxymethyl transferase, it’s plausible that this compound could influence various metabolic processes, potentially leading to changes at the molecular and cellular levels .
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, acidophilic microorganisms thrive under highly acidic conditions (pH 3 or below), and these conditions could potentially influence the action, efficacy, and stability of the compound .
Biochemical Analysis
Biochemical Properties
(2S)-2-Methylhexanoic acid, like other fatty acids, participates in various biochemical reactions. It can interact with various enzymes, proteins, and other biomolecules. For instance, it can be metabolized by enzymes such as fatty acid synthase and fatty acid desaturase. The nature of these interactions often involves the carboxyl group of the fatty acid, which can form covalent bonds with enzymes or other molecules during metabolic reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by participating in the synthesis of complex lipids, which are crucial components of cell membranes. It may also impact cell signaling pathways, gene expression, and cellular metabolism. For instance, fatty acids can modulate the activity of certain transcription factors, thereby influencing gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. It can bind to proteins and enzymes, potentially influencing their activity. For example, it can act as a substrate for enzymes involved in lipid metabolism, leading to the production of complex lipids or energy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Factors such as the stability of the compound, its degradation over time, and its long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound’s effects can be dose-dependent, with threshold effects observed at certain dosages. High doses of the compound could potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized through β-oxidation, a process that breaks down fatty acids to produce energy. This process involves various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to fatty acid-binding proteins, which facilitate its transport across the cell membrane. The compound’s distribution within cells and tissues can be influenced by various factors, including its binding to proteins and its solubility in cellular compartments .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. As a fatty acid, it is primarily found in the cytoplasm, where it can participate in various metabolic processes. It can also be incorporated into complex lipids found in cell membranes. The compound’s localization can be influenced by various factors, including its transport by fatty acid-binding proteins and its incorporation into complex lipids .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-2-Methylhexanoic acid can be synthesized through several methods, including:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to induce the desired stereochemistry.
Resolution of Racemic Mixtures: Separating the enantiomers of 2-methylhexanoic acid using chiral chromatography or crystallization techniques.
Industrial Production Methods: Industrial production often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic resolution or asymmetric synthesis using chiral catalysts are common methods employed to produce this compound on a larger scale.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., Br2), nucleophiles (e.g., NH3).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, amines.
Scientific Research Applications
(2S)-2-Methylhexanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
(2R)-2-Methylhexanoic Acid: The enantiomer of (2S)-2-methylhexanoic acid, differing in the configuration of the chiral center.
Hexanoic Acid: Lacks the methyl group at the second carbon, resulting in different chemical properties.
2-Methylbutanoic Acid: A shorter chain analog with similar structural features but different chain length.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs and enantiomers. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2S)-2-methylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKMFSAVYPAZTQ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426454 | |
Record name | (2S)-2-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49642-51-5 | |
Record name | (2S)-2-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-methylhexanoic acid >90%ee | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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